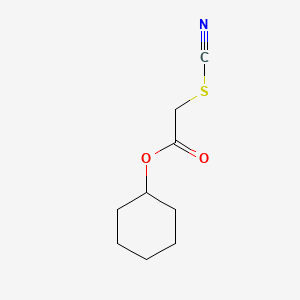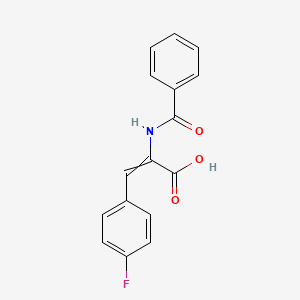
1,8-Phenanthroline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Phenanthroline is a heterocyclic organic compound that belongs to the phenanthroline family. It is characterized by its planar, aromatic structure, which includes two nitrogen atoms at the 1 and 8 positions of the phenanthrene ring system. This compound is known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry.
准备方法
Synthetic Routes and Reaction Conditions
1,8-Phenanthroline can be synthesized through various methods, including the Skraup reaction, which involves the condensation of glycerol with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene . Another method involves the reaction of 8-aminoquinoline with acrolein in the presence of deep eutectic solvents, which serve as catalysts .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of large-scale Skraup reactions, optimized for higher yields and selectivity. The reaction conditions are carefully controlled to ensure the efficient production of the compound, with considerations for cost-effectiveness and environmental impact.
化学反应分析
Types of Reactions
1,8-Phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert it into different derivatives with altered electronic properties.
Substitution: It can participate in substitution reactions, where functional groups are introduced at specific positions on the phenanthroline ring.
Common Reagents and Conditions
Oxidation: Peroxomonosulfate ion in acidic aqueous solution is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with modified electronic properties.
Substitution: Substituted phenanthroline derivatives with diverse functional groups.
科学研究应用
1,8-Phenanthroline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1,8-Phenanthroline involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, such as enzymes and nucleic acids, altering their activity and function. For example, in antimicrobial applications, this compound complexes can inhibit metalloenzymes essential for bacterial survival .
相似化合物的比较
1,8-Phenanthroline is similar to other phenanthroline derivatives, such as 1,10-Phenanthroline and 2,9-Disubstituted 1,10-Phenanthroline . it is unique in its specific nitrogen atom positions, which influence its coordination chemistry and reactivity. Compared to 1,10-Phenanthroline, this compound forms slightly different complexes with metal ions due to the distinct spatial arrangement of its nitrogen atoms .
List of Similar Compounds
- 1,10-Phenanthroline
- 2,2’-Bipyridine
- Phenanthrene
- 2,9-Disubstituted 1,10-Phenanthroline
属性
CAS 编号 |
230-30-8 |
|---|---|
分子式 |
C12H8N2 |
分子量 |
180.20 g/mol |
IUPAC 名称 |
1,8-phenanthroline |
InChI |
InChI=1S/C12H8N2/c1-2-9-3-4-10-8-13-7-5-11(10)12(9)14-6-1/h1-8H |
InChI 键 |
HBBKKZVRZMEYOS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C3=C(C=C2)C=NC=C3)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


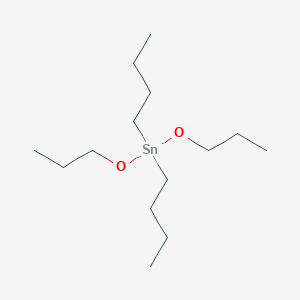
![Diethyl [(diethylamino)ethynyl]phosphonate](/img/structure/B14745296.png)


![2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one](/img/structure/B14745312.png)
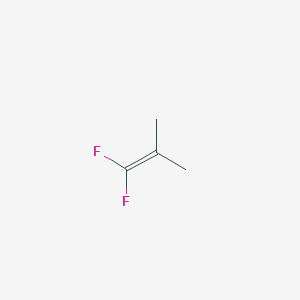
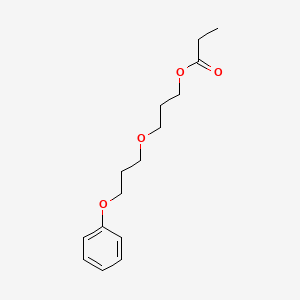
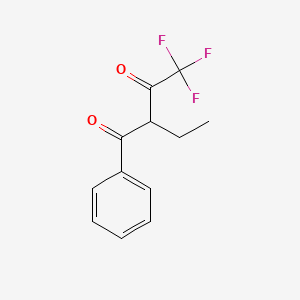
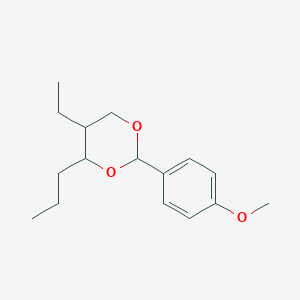
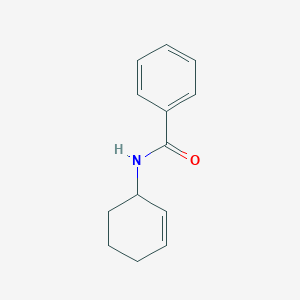
![[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate](/img/structure/B14745349.png)

